molecular formula C29H22N2O5 B11417222 methyl (2Z)-2-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate

methyl (2Z)-2-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate

Cat. No.: B11417222
M. Wt: 478.5 g/mol
InChI Key: PAJJVJNBGSYVCX-YSMPRRRNSA-N
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Description

Methyl (2Z)-2-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate is a complex organic compound that features a benzofuran and pyrazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate likely involves multi-step organic synthesis. Typical steps might include:

  • Formation of the benzofuran ring.
  • Synthesis of the pyrazole ring.
  • Coupling of the benzofuran and pyrazole moieties.
  • Introduction of the ester group.

Industrial Production Methods

Industrial production methods would require optimization for yield and purity, often involving catalytic processes and large-scale reactors. Specific conditions such as temperature, pressure, and solvents would be tailored to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran or pyrazole rings.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

The compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Medicine

In medicinal chemistry, such compounds are often investigated for their potential as therapeutic agents, particularly in areas like anti-inflammatory or anticancer research.

Industry

Industrial applications could include the use of the compound in the synthesis of dyes, polymers, or other materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds with similar benzofuran structures.

    Pyrazole derivatives: Compounds with similar pyrazole structures.

Uniqueness

The uniqueness of methyl (2Z)-2-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate lies in its specific combination of functional groups and ring structures, which may confer unique biological or chemical properties.

Properties

Molecular Formula

C29H22N2O5

Molecular Weight

478.5 g/mol

IUPAC Name

methyl (2Z)-2-[[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenylpyrazol-4-yl]methylidene]-3-oxo-1-benzofuran-5-carboxylate

InChI

InChI=1S/C29H22N2O5/c1-17-12-20-13-18(8-10-24(20)35-17)27-21(16-31(30-27)22-6-4-3-5-7-22)15-26-28(32)23-14-19(29(33)34-2)9-11-25(23)36-26/h3-11,13-17H,12H2,1-2H3/b26-15-

InChI Key

PAJJVJNBGSYVCX-YSMPRRRNSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)C3=NN(C=C3/C=C\4/C(=O)C5=C(O4)C=CC(=C5)C(=O)OC)C6=CC=CC=C6

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=NN(C=C3C=C4C(=O)C5=C(O4)C=CC(=C5)C(=O)OC)C6=CC=CC=C6

Origin of Product

United States

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